molecular formula C22H14BrNO3 B2913327 N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide CAS No. 923499-62-1

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2913327
CAS No.: 923499-62-1
M. Wt: 420.262
InChI Key: INDCMCHIUCGMNF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a bromophenyl group, and a benzoyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by acylation and amidation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-1-benzofuran-2-carboxamide
  • N-(2-benzoyl-4-fluorophenyl)-1-benzofuran-2-carboxamide
  • N-(2-benzoyl-4-iodophenyl)-1-benzofuran-2-carboxamide

Comparison: N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can enhance the compound’s binding affinity and specificity, making it a valuable molecule for targeted applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCMCHIUCGMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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